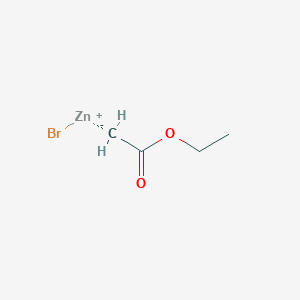

EthoxycarbonylMethylzinc broMide

Vue d'ensemble

Description

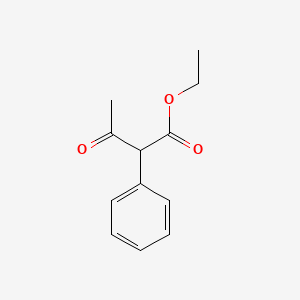

EthoxycarbonylMethylzinc bromide is a chemical compound with the molecular formula C4H7BrO2Zn . It is used in various chemical reactions and has a molecular weight of 232.38 .

Molecular Structure Analysis

The molecular structure of EthoxycarbonylMethylzinc bromide consists of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and zinc (Zn) atoms . The exact structure can be found in the MOL file associated with its MDL Number: MFCD22576721 .Chemical Reactions Analysis

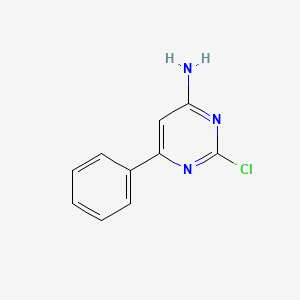

In the presence of tetrakis (triphenylphosphine) palladium, 2-iodo-4, 6-dimethylpyrimidine and 4-iodo-2, 6-dimethylpyrimidine reacted with ethoxycarbonylmethylzinc bromide (Reformatsky reagent) to give ethyl 4, 6-dimethyl-2-pyrimidineacetate and ethyl 2, 6-dimethyl-4-pyrimidineacetate, respectively .Physical And Chemical Properties Analysis

EthoxycarbonylMethylzinc bromide has a molecular weight of 232.38 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Cross-Coupling Reactions in Organic Synthesis : It's used in cross-coupling reactions, such as the reaction of N-heteroaryl iodides with ethoxycarbonylmethylzinc bromide in the presence of a palladium catalyst. This process is instrumental in synthesizing pyrimidine derivatives (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).

Titrations in Analytical Chemistry : The compound has been recommended as a titrant in the determination of acidic anthraquinone dyestuffs, showcasing its role in analytical chemistry (Vytras, Symerský, Dogru, & Onur, 1981).

Synthesis of Functionalized Cyclohexene Derivatives : It has been used in the stereoselective synthesis of cyclohexene derivatives, providing a method for introducing difluoromethylenephosphonate units in a cyclic array (Yokomatsu, Kato, Sakuma, & Shibuya, 2003).

Corrosion Inhibition Studies : Ethoxycarbonylmethylzinc bromide derivatives have been investigated for their inhibitory performance in the corrosion of mild steel in an acidic medium (El-hajjaji et al., 2018).

Formation of Unique Compounds in Chemical Reactions : Its derivatives have been found to form unique types of compounds like phosphaminimides, demonstrating its utility in complex chemical synthesis (Cates & Li, 1987).

Condensation Reactions : It plays a role in condensation reactions, such as the formation of 1-ethoxycarbonylquinolizinium bromides from β-ketoenol ethers and substituted 2-pyridylacetates (Szychowski, Leniewski, Wróbel, & Glinka, 1992).

Environmental and Material Science : In environmental and material science, its derivatives have been used in the study of Fenton-like degradation of ethidium bromide by magnetic nanocatalysts, elucidating mechanisms and pathways of pollutant removal (Xie, Zheng, Ding, & Zhang, 2020).

Safety And Hazards

Orientations Futures

While specific future directions for EthoxycarbonylMethylzinc bromide were not found, research into similar compounds, such as those used in zinc–bromine rechargeable batteries, is ongoing . These batteries are considered powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Propriétés

IUPAC Name |

bromozinc(1+);ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDAASXALYXZSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EthoxycarbonylMethylzinc broMide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)